

Application Note: LC-MS/MS Quantification of 4-Methoxy PV8 in Biological Matrices

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Compound of Interest

Compound Name: 4-methoxy PV8 (hydrochloride)

Cat. No.: B1162968

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Introduction & Scientific Context

4-methoxy PV8 is a novel psychoactive substance (NPS) belonging to the synthetic cathinone class. Structurally, it is the para-methoxy derivative of PV8 (α -PHPP), featuring a pyrrolidine ring and a seven-carbon alkyl chain. The addition of the methoxy group and the extended aliphatic chain increases lipophilicity (LogP \sim 4.2 predicted) compared to shorter analogs like α -PVP, influencing its distribution and metabolic stability.

This protocol addresses the analytical challenge of distinguishing 4-methoxy PV8 from its structural isomers and metabolites (e.g., 4-hydroxy-PV8) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method prioritizes sensitivity (low ng/mL range) and selectivity to mitigate matrix effects common in forensic samples.

Chemical Properties[1][2][3][4]

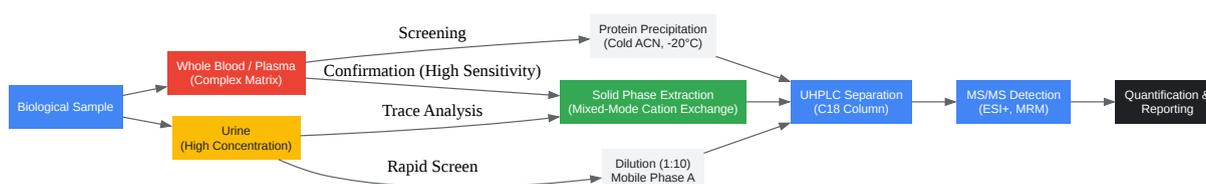
- IUPAC Name: 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)heptan-1-one
- Molecular Formula: C₁₈H₂₇NO₂
- Molecular Weight: 289.41 g/mol
- Monoisotopic Mass: 289.2042 Da
- pKa: \sim 9.5 (Basic, due to the pyrrolidine nitrogen)

Experimental Workflow Strategy

The workflow utilizes a Solid Phase Extraction (SPE) approach for blood to minimize ion suppression, while offering a "Dilute-and-Shoot" option for urine screening.

Workflow Diagram

The following diagram outlines the decision logic and processing steps for different matrices.



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Figure 1: Decision tree for sample preparation based on matrix complexity and sensitivity requirements.

Detailed Protocol

Reagents and Standards

- Reference Standard: 4-methoxy PV8 (HCl salt) >98% purity.
- Internal Standard (IS): PV8-d7 or 4-MeO- α -PVP-d8 (Deuterated analog required for compensation of matrix effects).
- Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
- Buffers: Ammonium Formate (5 mM).

Sample Preparation[5]

Protocol A: Solid Phase Extraction (Blood/Plasma/Urine)

Recommended for forensic confirmation and post-mortem blood.

- Aliquot: Transfer 200 μ L of sample into a glass tube.
- IS Addition: Add 20 μ L of Internal Standard working solution (100 ng/mL).
- Pre-treatment: Add 600 μ L of 0.1 M Phosphate Buffer (pH 6.0). Vortex for 30 sec. Centrifuge at 4000 rpm for 5 min.
- Conditioning: Use Mixed-Mode Cation Exchange cartridges (e.g., Oasis MCX or Strata-X-C).
 - 1 mL MeOH
 - 1 mL Water
- Loading: Load the pre-treated sample supernatant.
- Washing:
 - Wash 1: 1 mL 0.1 M HCl (removes neutrals/acids).
 - Wash 2: 1 mL MeOH (removes hydrophobic neutrals).
- Elution: Elute with 1 mL of 5% Ammonia in Methanol (releases basic drugs).
- Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 μ L of Mobile Phase A/B (90:10).

Protocol B: Dilute-and-Shoot (Urine Only)

Recommended for high-throughput screening.

- Aliquot: Transfer 50 μ L of urine.
- Dilution: Add 450 μ L of Mobile Phase A containing Internal Standard.
- Clarification: Centrifuge at 10,000 rpm for 5 min to remove particulates.

- Injection: Inject supernatant directly.

LC-MS/MS Conditions

Chromatographic Separation[1][2][3][4][5][6]

- System: UHPLC (e.g., Agilent 1290 or Shimadzu Nexera).
- Column: C18 Reverse Phase (e.g., Waters ACQUITY HSS T3, 2.1 x 100 mm, 1.8 μ m).
 - Rationale: The HSS T3 phase provides superior retention for polar amines and excellent peak shape for basic cationones compared to standard C18.
- Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.
- Column Temp: 40°C.

Gradient Profile:

Time (min)	% Mobile Phase B	Event
0.0	5	Initial Hold
1.0	5	Desalting
6.0	95	Linear Ramp
7.5	95	Wash
7.6	5	Re-equilibration

| 10.0 | 5 | End |

Mass Spectrometry Parameters

- Ionization: Electrospray Ionization (ESI) in Positive Mode.

- Source Voltage: 3.5 kV.
- Desolvation Temp: 500°C.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).^{[2][6]}

MRM Transitions: The precursor ion is the protonated molecule

Analyte	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Type	Structural Origin
4-MeO-PV8	290.2	219.1	20	Quantifier	Loss of pyrrolidine ()
290.2	121.1	35	Qualifier 1	Methoxy-tropylium ion ()	
290.2	72.1	40	Qualifier 2	Pyrrolidine ring fragment	
IS (PV8-d7)	267.2	196.1	20	Quantifier	Analogous loss of pyrrolidine

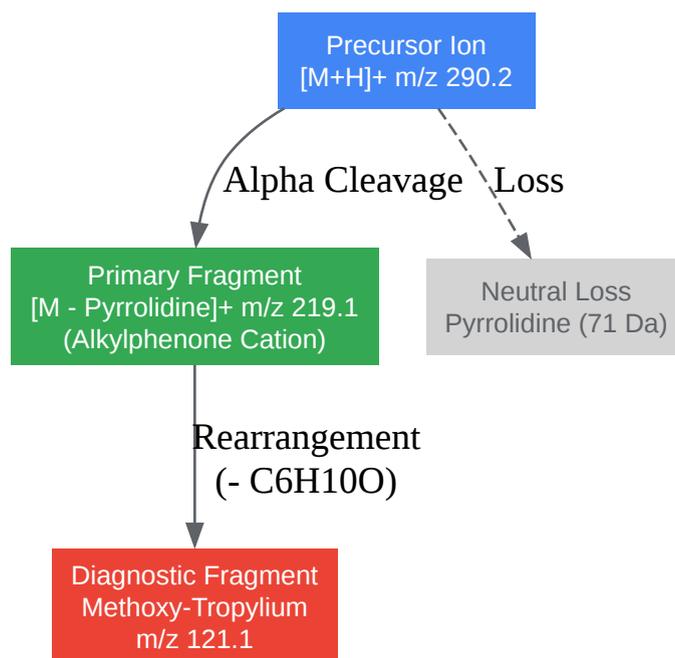
Note: Collision energies are approximate and should be optimized on the specific instrument.

Fragmentation Logic & Mechanism

Understanding the fragmentation pathway is crucial for confirming the identity of 4-methoxy PV8, especially to distinguish it from isomers.

- Primary Cleavage: The bond between the alpha-carbon and the nitrogen atom is the weakest, leading to the loss of the neutral pyrrolidine ring (71 Da). This generates the abundant acylium/alkylphenone cation at m/z 219.

- Secondary Cleavage: The methoxy-benzyl moiety stabilizes the positive charge, facilitating the formation of the methoxy-tropylium ion (m/z 121). This is a diagnostic marker for the methoxy substitution on the ring.



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Figure 2: Proposed ESI+ fragmentation pathway for 4-methoxy PV8.

Validation Criteria (Self-Validating System)

To ensure trustworthiness, the method must meet the following performance metrics based on SWGTOX/FDA guidelines:

- Linearity:
over the range of 1.0 – 1000 ng/mL.
- Limit of Detection (LOD): Signal-to-Noise (S/N) > 3 (Target: ~0.1 ng/mL).
- Limit of Quantification (LOQ): S/N > 10 with precision < 20% CV.
- Matrix Effect: Must be calculated as:

. Values between -25% and +25% are acceptable.

- Carryover: Blank injection after the highest standard must show < 20% of the LOQ signal.

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